Conformational Constraint: α-Methyl Substitution Reduces Backbone Conformational Freedom Relative to Unsubstituted Fmoc-Glu
Incorporation of an α-methyl group at the Cα position eliminates one backbone hydrogen-bonding donor site and introduces steric hindrance that restricts the φ/ψ dihedral angles accessible to the residue [1]. In model peptide systems containing α,α-disubstituted amino acids, the α-methyl substitution biases the backbone toward helical conformations rather than the extended β-sheet conformations accessible to unsubstituted glutamate residues [2]. This conformational preorganization reduces the entropic penalty associated with folding into biologically active conformations [3].
| Evidence Dimension | Backbone conformational freedom (accessible φ/ψ dihedral angles) |
|---|---|
| Target Compound Data | Restricted to helical Ramachandran space; elimination of one backbone hydrogen-bond donor site |
| Comparator Or Baseline | Fmoc-Glu(OtBu)-OH / Fmoc-Glu(OMe)-OH (unconstrained Cα): full conformational flexibility, extended and helical conformations accessible |
| Quantified Difference | Qualitative reduction in accessible conformational space; precise Δφ/Δψ values are sequence-context dependent and not universally quantifiable for the isolated monomer |
| Conditions | Peptide backbone in aqueous and organic solution as characterized by 2D NMR and CD spectroscopy in α-methyl-amino acid model systems [2] |
Why This Matters
Reduced conformational entropy at the residue level facilitates folding into stable secondary structures, a critical parameter for designing peptidomimetics with predictable and reproducible target-binding conformations.
- [1] Castro TG, Melle-Franco M, Sousa CEA, Cavaco-Paulo A, Marcos JC. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. 2023;13(6):981. View Source
- [2] Fernández-Tejada A, Corzana F, Busto JH, Avenoza A, Peregrina JM. Non-natural amino acids as modulating agents of the conformational space of model glycopeptides. Chemistry. 2008;14(23):7042-58. View Source
- [3] US Patent US10543255B2. Peptides comprising non-natural amino acids and methods of making and using the same. Longevity Biotech Inc. 2020. View Source
